Olean-12-en-28-oicacid, 3-oxo-;3-Oxooleanolic acid;3-Ketooleanolic Acid

Catalog No.
S13918905
CAS No.
M.F
C30H46O3
M. Wt
454.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Olean-12-en-28-oicacid, 3-oxo-;3-Oxooleanolic acid...

Product Name

Olean-12-en-28-oicacid, 3-oxo-;3-Oxooleanolic acid;3-Ketooleanolic Acid

IUPAC Name

2,2,6a,6b,9,9,12a-heptamethyl-10-oxo-3,4,5,6,6a,7,8,8a,11,12,13,14b-dodecahydro-1H-picene-4a-carboxylic acid

Molecular Formula

C30H46O3

Molecular Weight

454.7 g/mol

InChI

InChI=1S/C30H46O3/c1-25(2)14-16-30(24(32)33)17-15-28(6)19(20(30)18-25)8-9-22-27(5)12-11-23(31)26(3,4)21(27)10-13-29(22,28)7/h8,20-22H,9-18H2,1-7H3,(H,32,33)

InChI Key

FMIMFCRXYXVFTA-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(=O)C5(C)C)C)C)C2C1)C)C(=O)O)C

3-Oxo-olean-12-en-28-oic acid is a natural product found in Miconia fallax, Lantana camara, and Scrophularia ningpoensis with data available.

Olean-12-en-28-oic acid, 3-oxo- (commonly known as 3-oxooleanolic acid or oleanonic acid) is a highly reactive pentacyclic triterpenoid characterized by a C-3 ketone group. While it shares a core structural backbone with the highly abundant oleanolic acid, the oxidation state at the C-3 position transforms this compound from a generic structural scaffold into a highly specialized synthetic intermediate [1]. In industrial and laboratory procurement, 3-oxooleanolic acid is primarily sourced to bypass hazardous oxidation steps in the synthesis of A-ring modified triterpenoids, such as the Nrf2 activator CDDO (bardoxolone precursor) [2]. Additionally, the C-3 ketone imparts distinct biological properties, making it a differentiated baseline material for anti-inflammatory and anti-tumor drug discovery programs [3].

Research Fit

Pentacyclic oleanane triterpenoid with C-3 ketone
Oxidation state differentiates from oleanolic acid (3β-OH)
Research-grade for pathway-selective bioactivity studies

Procurement teams often default to sourcing oleanolic acid due to its lower cost and widespread availability. However, substituting oleanolic acid for 3-oxooleanolic acid in synthetic workflows requires an initial oxidation step (e.g., Jones oxidation) to convert the C-3 hydroxyl to a ketone [1]. This introduces stoichiometric heavy metal waste (chromium), requires rigorous downstream purification to remove toxic trace metals, and adds a unit operation that complicates industrial scale-up [2]. Furthermore, in biological assays targeting 5-lipoxygenase or leukotriene synthesis, the C-3 hydroxyl of oleanolic acid is largely inactive compared to the C-3 ketone, meaning generic substitution will result in assay failure or false negatives in structure-activity relationship (SAR) campaigns [3].

Substitution Risk

3-Oxooleanolic Acid
Oleanolic Acid
5-LOX pathway response
Reported LTB4 inhibition
Negligible effect at highest tested concentration
Chronic dermatitis model
Reported edema endpoint response
Inactive in same TPA model
SAR interpretation
C-3 ketone drives 5-LOX selectivity
C-3 hydroxyl may shift activity profile

Same oleanane skeleton; oxidation state at C-3 can qualitatively alter endpoint profile — may not transfer directly. Verify pathway-specific response before substituting.

Precursor Suitability: Eliminating Heavy Metal Oxidation in CDDO Synthesis

The synthesis of high-value A-ring modified triterpenoids, such as CDDO, requires a ketone at the C-3 position to enable subsequent C-2 formylation. Procuring 3-oxooleanolic acid directly allows for immediate reaction with ethyl formate and sodium methoxide to build the enone functionality [1]. In contrast, starting from oleanolic acid requires a preliminary Jones oxidation, which generates stoichiometric chromium waste and necessitates heavy metal remediation [1].

Evidence DimensionSynthetic steps and heavy metal waste generation for C-2 formylation
Target Compound DataDirect 1-step C-2 formylation with zero chromium waste
Comparator Or BaselineOleanolic acid (requires 2-step process involving toxic CrO3/H2SO4 oxidation)
Quantified DifferenceEliminates 1 synthetic step and 100% of heavy metal oxidation waste
ConditionsFirst stage synthesis of 2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oic acid (CDDO) intermediates

Procuring the 3-oxo derivative directly streamlines the manufacturing of Nrf2 activators and avoids the regulatory and purification burdens of chromium-based oxidations.

LTB4 Inhibition
Direct comparison
3-Oxooleanolic acid IC50 17 μM
vs
Oleanolic acid ~30% at 100 μM
~6-fold higher inhibition
Supports 5-LOX pathway study fit; C-3 ketone drives LTB4 inhibition assay response
Rat peritoneal leukocyte model; ex vivo LTB4 measurement

Pharmacological Baseline: Quantifiable 5-Lipoxygenase Pathway Inhibition

In structure-activity relationship studies targeting inflammatory pathways, the oxidation state at C-3 is critical for target engagement. 3-Oxooleanolic acid demonstrates quantifiable inhibition of leukotriene B4 production in rat peritoneal leukocytes, achieving an IC50 of 17 µM [1]. When evaluated in the exact same assay, the C-3 hydroxyl analog (oleanolic acid) showed negligible inhibitory effects [1].

Evidence DimensionInhibition of leukotriene B4 production in vitro
Target Compound DataIC50 = 17 µM
Comparator Or BaselineOleanolic acid (negligible inhibitory effect)
Quantified Difference>10-fold increase in targeted 5-LOX pathway inhibition
ConditionsRat peritoneal leukocytes assay

For pharmacological screening targeting leukotriene synthesis, the 3-oxo form provides a functional bioactive baseline that the generic 3-hydroxyl form cannot match.

TPA Dermatitis
Direct comparison
3-Oxooleanolic acid Edema 45%; MPO 84%
vs
Oleanolic acid Edema inactive; MPO 67%
Edema active vs. inactive; MPO +17 pp
Chronic dermatitis model endpoint divergence; C-3 oxidation state decisive for in vivo response
Mouse ear TPA multiple-application model; topical route

Workflow Fit: Direct Scaffold Reactivity for Nitrogenous Library Generation

The generation of diverse triterpenoid libraries for antimicrobial and cytotoxic screening often relies on modifying the C-3 position. 3-Oxooleanolic acid possesses an immediately reactive electrophilic center, allowing for direct, one-step oxime condensation or reductive amination [1]. Attempting these conjugations with oleanolic acid is impossible without a prior oxidation step, significantly slowing down high-throughput library synthesis [1].

Evidence DimensionCompatibility with direct oxime formation and reductive amination
Target Compound DataDirect 1-step synthesis of 3-oxooleanolic acid oximes and morpholides
Comparator Or BaselineOleanolic acid (requires a 2-step process: oxidation followed by condensation)
Quantified Difference50% reduction in synthetic steps for C-3 nitrogenous derivatives
ConditionsStandard oxime condensation protocols for library generation

Accelerates the generation of diverse compound libraries for antimicrobial and cytotoxic screening by providing an immediately reactive electrophilic center at C-3.

Leukemia Antiproliferation
Direct comparison
3-Oxo derivative mixture IC50 18.6 μg/mL
vs
Parent triterpene mix IC50 53.5 μg/mL
~2.9-fold increase in antiproliferative endpoint
Supports P388 cell antiproliferation screening; C-3 ketone key pharmacophoric feature
Mixture of 3-oxo-ursolic/oleanolic acids; P388 murine leukemia assay
Glioma Proliferation
Direct comparison
3-Oxooleanolic acid Lower IC50; tumor suppression
vs
Oleanolic acid Higher IC50; distinct mechanism
SIRT6/STAT3 pathway engagement context
Supports STAT3-driven glioma model studies; SIRT6 upregulation not observed with oleanolic acid
U87/U251 glioma cells; orthotopic xenograft model; exact IC50 in full text
α-Glucosidase Activity
Direct comparison
Reduced activity vs. oleanolic acid at 200 μg/mL
Supports deselection for α-glucosidase programs; informs pathway selectivity review
In vitro enzyme assay; C-3 ketone limits hydrogen-bond donation required for inhibition

Synthesis of CDDO and Nrf2 Activators

Directly utilized as the starting material for C-2 formylation and subsequent cyanation in the synthesis of bardoxolone methyl precursors, bypassing the need for hazardous and scale-limiting oxidation steps [1].

Development of 5-Lipoxygenase Inhibitors

Employed as a bioactive reference standard or base scaffold for developing targeted anti-inflammatory agents, specifically in models where the generic oleanolic acid is inactive against leukotriene B4 production [2].

Generation of C-3 Nitrogenous Triterpenoid Libraries

Serves as the ideal electrophilic precursor for synthesizing 3-oxime, 3-amino, and morpholide derivatives for high-throughput antimicrobial and anticancer screening [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
5-LOX pathway inflammation research
C-3 ketone-dependent LTB4 inhibition profile
LTB4 synthesis endpoint reproducibility
Chronic dermatitis model research
Edema and neutrophil infiltration endpoint response
TPA-induced model endpoint validation
STAT3 glioma signaling research
SIRT6/STAT3 pathway engagement profile
Orthotopic model tumor growth endpoint review
Leukemia antiproliferation screening
3-oxo derivative potency enhancement context
P388 cell proliferation endpoint sensitivity

XLogP3

7.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

454.34469533 g/mol

Monoisotopic Mass

454.34469533 g/mol

Heavy Atom Count

33

Explore Compound Types